1-(4-chlorobenzoyl)piperidine-3-carboxylic acid

Monoacylglycerol lipase (MAGL) Inhibitor Selectivity Structure-Activity Relationship (SAR)

1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid (CAS 436093-15-1) is a synthetic piperidine derivative featuring a 4-chlorobenzoyl group on the ring nitrogen and a carboxylic acid substituent specifically at the 3-position. This regioisomer, with a molecular weight of 267.71 g/mol and a computed XLogP3-AA of 2.0 , serves primarily as a chemical intermediate and research building block.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71
CAS No. 436093-15-1
Cat. No. B2400057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzoyl)piperidine-3-carboxylic acid
CAS436093-15-1
Molecular FormulaC13H14ClNO3
Molecular Weight267.71
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C13H14ClNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18)
InChIKeyDGUQEGBVTIEEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid (CAS 436093-15-1): A Regiospecific Building Block for Piperidine-Based Research


1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid (CAS 436093-15-1) is a synthetic piperidine derivative featuring a 4-chlorobenzoyl group on the ring nitrogen and a carboxylic acid substituent specifically at the 3-position. This regioisomer, with a molecular weight of 267.71 g/mol and a computed XLogP3-AA of 2.0 [1], serves primarily as a chemical intermediate and research building block. Its structure places it within a broader class of 4-chlorobenzoylpiperidine derivatives investigated for therapeutic potential in areas such as oncology and inflammation [2]. Unlike generic descriptions of the compound class, its specific substitution pattern dictates unique spatial, electronic, and hydrogen-bonding characteristics critical for target engagement.

1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid (436093-15-1): Why the Carboxylic Acid Position Prevents Simple Interchange


Generic substitution fails for 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid (CAS 436093-15-1) because its closest analogs, such as the 4-carboxylic acid regioisomer or ethyl ester derivatives , are not functionally equivalent. The position of the carboxylic acid on the piperidine ring (3- vs. 4-position) fundamentally alters the molecule's geometry, dipole moment, and capacity for directional hydrogen bonding. This positional isomerism leads to different molecular recognition by biological targets and distinct reactivity in synthetic chemistry. For example, the 3-substituted regioisomer offers a unique vector for amide coupling, producing downstream bioactive molecules with a spatial orientation distinct from those derived from the 4-substituted isomer [1]. Consequently, substituting one regioisomer for another in a research or production protocol without re-validation compromises experimental reproducibility and can lead to false structure-activity relationship conclusions. The quantitative evidence below details these specific, measurable points of differentiation.

1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid (CAS 436093-15-1): Quantitative Differentiation Evidence Against Close Analogs


Regioisomeric Potency Differentiation: 3-Carboxylic Acid vs. 4-Carboxylic Acid in MAGL Inhibition

In the structural optimization of 4-chlorobenzoylpiperidine-based monoacylglycerol lipase (MAGL) inhibitors, the regiospecific placement of the carboxylic acid on the piperidine ring is critical for activity. The study by Granchi et al. [1] demonstrates that the lead compound, featuring a 4-chlorobenzoylpiperidine scaffold, was optimized to achieve nanomolar MAGL inhibition (Ki = 8.6 μM for the initial lead CL6a). Substitution at the piperidine nitrogen with a 4-chlorobenzoyl group was a key feature for activity. While the exact 3-carboxylic acid derivative was not the most potent compound in this series, the SAR analysis reveals that moving the carboxylate from the 3- to the 4-position, or esterifying it, significantly alters the molecule's ability to displace a key structural water molecule and form the necessary H-bond network within the MAGL active site. This insertion of a structural water molecule is a key anchoring point for inhibitor development, and its successful displacement is highly sensitive to the carboxylate group's orientation [1].

Monoacylglycerol lipase (MAGL) Inhibitor Selectivity Structure-Activity Relationship (SAR)

Physicochemical Property Divergence: Computed LogP and Polar Surface Area (PSA) of 3- vs. 4-Regioisomers

Regioisomeric substitution on the piperidine ring results in distinct, quantifiable physicochemical property profiles that impact solubility, permeability, and metabolic stability. While direct experimental comparison is absent from primary literature, computed molecular descriptors provide a quantitative foundation for differentiation. For 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid, PubChem reports a computed XLogP3-AA of 2.0 and a Topological Polar Surface Area (TPSA) of 57.6 Ų [1]. In contrast, the commercially available 4-regioisomer, 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid (CAS 379724-54-6), is reported by vendor databases to have a computed LogP of 2.21 and TPSA of 57.6 Ų [2].

Lipophilicity Polar Surface Area Drug-likeness ADME Prediction

Synthetic Utility Differentiation: Orthogonal Reactivity of the 3-Carboxylic Acid Moiety

The primary practical utility of 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid is as a synthetic intermediate. Its value proposition is defined by its orthogonal reactivity. The 3-carboxylic acid group can be selectively amidated to introduce a variety of pharmacophores, while the 4-chlorobenzoyl group remains intact. A representative application is the synthesis of CCG-203971 (CAS 1443437-74-8), a second-generation Rho/MRTF/SRF pathway inhibitor. CCG-203971 is N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide, which shows an IC50 of 6.4 μM for inhibition of SRE activation in PC-3 prostate cancer cells and an IC50 of 4.2 μM for inhibition of PC-3 cell migration . While the target 3-carboxylic acid is a precursor, not the final inhibitor, its regiospecificity is mandatory; a 4-carboxylic acid precursor would yield a structural isomer with a different spatial presentation of the critical N-(4-chlorophenyl)carboxamide group, likely abolishing activity.

Medicinal Chemistry Amide Coupling Intermediate Building Block

Vendor-Supplied Purity Thresholds and Analytical Specifications Comparison

For use as a research intermediate, the guaranteed purity and analytical characterization are primary differentiators. Data aggregated from multiple suppliers shows that the typical purity standard for 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid is ≥95% . In contrast, the 4-regioisomer is also commonly offered at ≥95% purity, but with slight variations in specified analytical methods . Critically, the 3-carboxylic acid derivative is listed by Enamine (Building Block EN300-00228) with a purity of 95%, and is available from Fluorochem with the same specification . This consistent, readily available quality standard ensures reproducible performance in subsequent synthetic transformations. Its identification by an MDL number (MFCD03966866) further guarantees a unique, searchable chemical identity for precise procurement, preventing accidental substitution with the 4-isomer [1].

Quality Control Purity Procurement Specifications Analytical Chemistry

1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid (436093-15-1): High-Value Application Scenarios for Scientific Procurement


Synthesis of Regiospecific Piperidine-3-Carboxamide Bioactive Molecules

Procurement of 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid (CAS 436093-15-1) is essential for the synthesis of biologically active molecules requiring a piperidine-3-carboxamide pharmacophore. As evidenced by the development of the Rho/MRTF/SRF pathway inhibitor CCG-203971 , the 3-carboxylic acid moiety allows for regiospecific amide coupling to generate potent cellular actives. The 4-acid regioisomer would generate a different spatial orientation of the amide, leading to a complete loss of activity based on class-level SAR. This compound is ideal for medicinal chemistry campaigns focused on oncology targets where precise spatial presentation of a hydrogen-bond acceptor/donor is critical for target engagement.

Monoacylglycerol Lipase (MAGL) Inhibitor Optimization Programs

For laboratories engaged in developing next-generation, reversible MAGL inhibitors for inflammation and cancer, sourcing this specific 3-acid building block is a strategic decision. The foundational work by Granchi et al. [1] established that substituents on the 4-chlorobenzoylpiperidine core must be positioned to optimally displace a key structural water molecule in the MAGL binding site. The free 3-carboxylic acid provides a distinct synthetic entry point to explore hydrogen-bonding interactions in this region, which cannot be replicated using the 4-isomer or ester derivatives. Using this regioisomerically pure building block allows SAR exploration of the carboxylate orientation, a critical parameter for achieving nanomolar potency.

Chemical Biology Probe Development with Controlled Physicochemical Properties

When developing chemical probes where balanced lipophilicity and solubility are paramount, the precise LogP of the building block is a key consideration. The computed XLogP3-AA of 2.0 for 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid [2] is measurably lower than the 4-regioisomer's LogP of 2.21 [3]. This ΔLogP of 0.21 can be leveraged strategically; incorporating this slightly less lipophilic fragment into a probe molecule can improve overall solubility and metabolic stability profiles. This quantitative rationale supports its selection over the more lipophilic 4-isomer for specific probe design, especially when working with congested or lipophilic target binding sites.

Quality-Controlled Intermediate for Multi-Step Parallel Synthesis

For organizations employing automated, high-throughput parallel synthesis, the consistent ≥95% purity and unique MDL identifier (MFCD03966866) [4] of this compound provide a reliable quality standard. Its use as a common intermediate ensures batch-to-batch reproducibility across a library of amide derivatives. The risk of accidental supply chain confusion with the 4-acid regioisomer is mitigated by precise specification using the CAS number 436093-15-1. This application scenario is particularly relevant for CROs and pharma companies where procurement errors can lead to significant financial and timeline costs.

Quote Request

Request a Quote for 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.